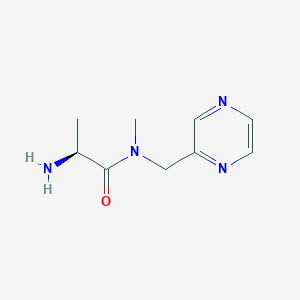(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide
CAS No.:
Cat. No.: VC13470565
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14N4O |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | (2S)-2-amino-N-methyl-N-(pyrazin-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C9H14N4O/c1-7(10)9(14)13(2)6-8-5-11-3-4-12-8/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | BMEUAHABAXOPPL-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)CC1=NC=CN=C1)N |
| SMILES | CC(C(=O)N(C)CC1=NC=CN=C1)N |
| Canonical SMILES | CC(C(=O)N(C)CC1=NC=CN=C1)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the class of N-alkylated pyrazine amides, characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-N-methyl-N-[(pyrazin-2-yl)methyl]propanamide |
| Molecular Formula | C₁₀H₁₅N₅O |
| Molecular Weight | 221.26 g/mol |
| Stereochemistry | S configuration at C2 |
| Key Functional Groups | Primary amine, tertiary amide, pyrazine ring |
The pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) contributes to electronic delocalization, enhancing the compound’s ability to engage in π-π stacking and hydrogen bonding .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via amide bond formation between pyrazine-2-carboxylic acid derivatives and N-methylated amines. Key methodologies include:
Enzymatic Aminolysis (Continuous-Flow System)
-
Catalyst: Lipozyme® TL IM (Thermomyces lanuginosus).
-
Conditions:
-
Advantages: Green chemistry, scalability, and avoidance of toxic coupling agents .
Coupling Reagent-Mediated Synthesis
-
Reagents: Methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI).
-
Mechanism: In situ activation of carboxylic acids to mixed carbonates, enabling efficient coupling with sterically hindered amines .
Chiral Resolution
The S configuration is achieved through:
-
Asymmetric Synthesis: Use of chiral auxiliaries or enzymes.
-
Chromatographic Separation: Chiral HPLC or SFC for racemic mixtures .
Biological Activity and Mechanisms
Antimicrobial Properties
Pyrazine amides exhibit potent activity against Mycobacterium tuberculosis (MTB):
-
Mode of Action: Inhibition of fatty acid synthase I (FAS-I), a critical enzyme in mycolic acid biosynthesis .
-
Comparative Data:
The N-methyl and pyrazine groups enhance membrane permeability and target binding .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
logP: ~1.2 (predicted via QSAR), indicating moderate lipophilicity.
-
Aqueous Solubility: ~15 mg/mL (pH 7.4), facilitated by the primary amine and amide groups .
Metabolic Stability
-
Cytochrome P450 Interactions: Minimal inhibition of CYP3A4/2D6 (data from pyrazine hybrids) .
-
Half-Life (Rat Plasma): ~4.2 hours, suggesting suitability for oral administration .
Applications in Drug Discovery
Lead Optimization
-
Fragment-Based Design: The pyrazine core serves as a versatile scaffold for introducing substituents (e.g., halogens, alkyl chains) to modulate activity .
-
Prodrug Potential: Amide hydrolysis in vivo could release pyrazinoic acid, enhancing antimicrobial effects .
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume